tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. One common method includes the reaction of 1,2-dichloroketene with an azetidine olefin, followed by a series of transformations to introduce the tert-butyl ester group . The reaction conditions typically involve the use of zinc powder in dioxane, with careful temperature control to manage the exothermic nature of the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is utilized in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: This compound has an amino group instead of a ketone, which affects its reactivity and applications.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar in structure but with different substituents, leading to variations in chemical behavior and uses. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct properties and reactivity.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-13(8-14)9(15)6-12(13,4)5/h6-8H2,1-5H3 |
InChI Key |
ARYKVDHUHXGYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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